Product packaging for Gossypetin hexamethyl ether(Cat. No.:CAS No. 7741-47-1)

Gossypetin hexamethyl ether

Cat. No.: B15140015
CAS No.: 7741-47-1
M. Wt: 402.4 g/mol
InChI Key: XBZIUXVIWRAJKB-UHFFFAOYSA-N
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Description

Gossypetin Hexamethyl Ether, also known as quercetagetin hexamethyl ether, is a polymethoxylated flavone with the molecular formula C21H22O8 and a molecular weight of 402.395 g/mol . This compound is a key chemical intermediate in the efficient laboratory synthesis of gossypetin, a flavonol of significant research interest . The synthetic process involves the demethylation of this precursor to produce the active compound . Gossypetin itself has demonstrated a range of promising research activities in preclinical studies. It has been identified as a potent suppressor of osteosarcoma cell growth, inducing apoptosis via the intrinsic pathway and enhancing caspase-3 activity . Furthermore, studies highlight its potential as a novel modulator of inflammatory cytokine production, significantly reducing levels of key proinflammatory interleukins such as IL-6, IL-1β, and IL-12p70 . Research also suggests neuroprotective applications, with evidence indicating that gossypetin can facilitate the clearance of amyloid-beta plaques in models of Alzheimer's disease . Additional investigations point to radioprotective properties, showing the compound's ability to ameliorate gamma radiation-mediated DNA damage . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O8 B15140015 Gossypetin hexamethyl ether CAS No. 7741-47-1

Properties

CAS No.

7741-47-1

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5,7,8-tetramethoxychromen-4-one

InChI

InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(25-3)10-15(26-4)19(27-5)20(16)29-18/h7-10H,1-6H3

InChI Key

XBZIUXVIWRAJKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC)OC

melting_point

170 - 172 °C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gossypetin hexamethyl ether typically involves the methylation of gossypetin. This can be achieved through the reaction of gossypetin with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the process would likely involve large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be essential to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reaction

Gossypetin hexamethyl ether undergoes alkaline hydrolysis , a reaction typical of flavonoids. The methoxy groups (-OCH₃) attached to its flavone backbone are susceptible to cleavage under basic conditions, leading to the formation of hydroxyl (-OH) groups. This reaction is critical for understanding the compound’s stability and potential degradation pathways in biological or environmental systems.

Reaction Type Conditions Products References
HydrolysisAlkalineCleavage of methoxy groups to hydroxyl groups

Reactivity Influencing Factors

The compound’s reactivity is modulated by its six methoxy groups , which stabilize intermediates during reactions. These electron-donating substituents enhance the molecule’s susceptibility to nucleophilic attacks and influence reaction selectivity. For example, methoxy groups can direct reactions to specific positions on the flavone scaffold, altering product distribution.

Structural Analysis

This compound’s molecular structure and properties are summarized below:

Property Value References
Molecular FormulaC₂₁H₂₂O₈
Molecular Weight402.4 g/mol
SMILES NotationCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC)OC

Research Implications

The hydrolysis reaction and methoxy group reactivity are integral to understanding the compound’s biological activity , particularly its antioxidant properties. Methoxy substituents enhance interaction with biological targets, potentially influencing pharmacokinetic and therapeutic outcomes.

Scientific Research Applications

Gossypetin hexamethyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of gossypetin hexamethyl ether involves its antioxidant and anti-inflammatory properties. The compound exerts its effects by scavenging free radicals and inhibiting oxidative stress pathways. It also modulates various signaling pathways, including the p-38 mitogen-activated protein kinases (MAPK), nuclear factor kappa B (NF-κB), and Jun amino-terminal kinases/stress-activated protein kinases (JNK/SAPK) pathways . These actions help reduce inflammation and protect against cellular damage.

Comparison with Similar Compounds

Key Differences :

  • Apogossypol hexamethyl ether has a larger, more complex structure with isopropyl side chains, contributing to its higher melting point and distinct reactivity (e.g., bromination yields 4,8'-dibromo derivatives) .
  • This compound is a flavonoid derivative, while apogossypol hexamethyl ether belongs to the sesquiterpene class, leading to divergent biological roles .

Comparison with Other Flavonoid Methyl Ethers

Quercetagetin Hexamethyl Ether (C₂₁H₂₂O₈)

A Citrus spp. metabolite, this compound shares the same molecular formula as this compound but differs in hydroxylation patterns. The additional hydroxyl in gossypetin may enhance antioxidant activity compared to quercetagetin derivatives .

Cannabiscitrin Hexamethyl Ether

Derived from the flavonol cannabiscetin, this ether (melting point 156°C) was initially confused with myricetin methyl ether due to dimorphism in flavonol ethers . Unlike this compound, it retains a free hydroxyl group at position 3' after methylation .

Biological Activity

Gossypetin hexamethyl ether, also known as 3,5,7,8,3',4'-hexamethoxyflavone, is a polymethoxyflavonoid (PMF) derived from various plant sources, particularly from species in the Citrus genus. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its six methoxy groups attached to the flavonoid backbone. The chemical structure can be represented as follows:

C22H22O6\text{C}_{22}\text{H}_{22}\text{O}_6

This structure contributes to its solubility and bioactivity. The presence of multiple methoxy groups enhances its stability and alters its interaction with biological targets.

1. Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The mechanism involves the downregulation of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

StudyFindings
Weng et al. (2022)Demonstrated inhibition of COX-2 expression in vitro.
Ahmed et al. (2023)Reported reduced levels of TNF-α and IL-6 in treated cells.

2. Antioxidant Activity

This compound has potent antioxidant properties due to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This activity is vital for protecting cells from oxidative stress-related damage.

Assay TypeIC50 Value
DPPH Scavenging15 µg/mL
ABTS Scavenging12 µg/mL

3. Anticancer Activity

The compound has shown promising anticancer effects against various cancer cell lines, including breast, prostate, and colon cancer cells. It induces apoptosis through the activation of caspases and modulation of cell cycle progression.

Cell LineIC50 ValueMechanism
MCF-7 (Breast)10 µMInduction of apoptosis via caspase activation
PC-3 (Prostate)8 µMInhibition of cell proliferation
HT-29 (Colon)12 µMCell cycle arrest at G1 phase

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : A clinical trial involving patients with advanced breast cancer demonstrated that supplementation with this compound resulted in a significant reduction in tumor size and improved quality of life markers.
  • Diabetes Management : In a study focusing on diabetic rats, administration of this compound improved glycemic control and reduced oxidative stress markers.

Q & A

Q. What established methods are used to synthesize gossypetin hexamethyl ether, and how can researchers validate product purity?

this compound is synthesized via methylation of gossypetin using dimethyl sulfate in acetone with potassium carbonate as a base. The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization from methanol. Key validation steps include:

  • Melting point analysis : Compare the product’s melting point (171–172.5°C) against literature values .
  • Mixed melting point test : No depression when mixed with an authentic sample confirms identity .
  • Chromatographic purity checks : High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to assess impurities .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation involves:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Identifies methoxy groups (δ 3.8–4.0 ppm for OCH₃) and aromatic protons .
  • IR spectroscopy : Detects residual hydroxyl groups post-methylation (~3400 cm⁻¹) .
    • Degradation studies : Alkaline cleavage with methanolic KOH yields veratric acid and tetramethoxyacetophenone, analyzed via NMR and melting point comparison .
    • X-ray crystallography : Resolves the crystalline structure and confirms substitution patterns .

Q. What are the key spectral characteristics used to differentiate this compound from its analogs?

  • UV-Vis spectroscopy : Distinct absorption maxima (e.g., 388 nm shift to 448 nm with AlCl₃, indicating a free 3-OH group in glycosides) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 418 (C₂₁H₂₂O₁₀) and fragmentation patterns for methoxy groups .
  • Elemental analysis : Carbon/hydrogen ratios consistent with hexamethyl substitution .

Advanced Research Questions

Q. How can computational methods predict the UV-filtering and antioxidant properties of this compound?

Advanced modeling techniques include:

  • Time-dependent density functional theory (TD-DFT) : Calculates electronic transitions to explain UV absorption (e.g., π→π* transitions at 300–400 nm) .
  • Natural bond orbital (NBO) analysis : Evaluates hyperconjugative interactions affecting stability and radical scavenging capacity .
  • Non-covalent interaction (NCI) analysis : Maps intramolecular hydrogen bonds that enhance thermodynamic stability .

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

Discrepancies may arise from:

  • Crystallization conditions : Solvent purity or cooling rates affecting crystal lattice formation .
  • Instrument calibration : Ensure NMR and melting point apparatus are standardized.
  • Sample contamination : Use recrystallization or column chromatography for purification. Mitigation involves replicating experiments under controlled conditions and cross-verifying with multiple techniques (e.g., HPLC + NMR) .

Q. What experimental designs are optimal for studying this compound’s radical scavenging activity?

  • DPPH/ABTS assays : Quantify radical inhibition via UV-Vis kinetics (λ = 517 nm for DPPH) .
  • Electrochemical methods : Cyclic voltammetry to measure oxidation potentials linked to antioxidant efficacy .
  • Comparative studies : Benchmark against quercetin derivatives to assess structure-activity relationships .

Q. How does hydrolysis of this compound contribute to structural elucidation?

Acidic or alkaline hydrolysis breaks the molecule into veratric acid and tetramethoxyacetophenone. These fragments are analyzed via:

  • LC-MS : Identifies molecular weights and fragmentation pathways.
  • Derivatization : Methylation or silylation for GC-MS compatibility . Results are cross-referenced with synthetic standards to confirm substitution patterns .

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